REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[Na+:6].[OH-].[Na+].O.[Cl:10][CH:11]([CH2:14][Cl:15])[CH:12]=[CH2:13]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[Na+:6].[CH2:4]([OH:5])[CH2:3][CH2:2][CH3:1].[Cl:10][CH:11]([CH2:14][Cl:15])[CH:12]=[CH2:13] |f:0.1,2.3,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C)CCl
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is taken off at the top in a first distillation column
|
Type
|
CUSTOM
|
Details
|
the upper phase obtained
|
Type
|
CUSTOM
|
Details
|
after condensation and separation of the layers
|
Type
|
DISTILLATION
|
Details
|
is returned to the distillation
|
Type
|
DISSOLUTION
|
Details
|
from dissolved n-butanol
|
Type
|
DISTILLATION
|
Details
|
by stripping in a second distillation column
|
Type
|
CUSTOM
|
Details
|
Pure waste water is obtained as the sump product from the second column
|
Type
|
DISTILLATION
|
Details
|
A common characteristic of all the variants is that the distillation of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC[O-].[Na+].C(CCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=C)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |